(2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid
CAS No.: 1704064-21-0
Cat. No.: VC2748848
Molecular Formula: C13H19BFNO2
Molecular Weight: 251.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704064-21-0 |
|---|---|
| Molecular Formula | C13H19BFNO2 |
| Molecular Weight | 251.11 g/mol |
| IUPAC Name | [2-fluoro-4-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid |
| Standard InChI | InChI=1S/C13H19BFNO2/c1-10-4-6-16(7-5-10)9-11-2-3-12(14(17)18)13(15)8-11/h2-3,8,10,17-18H,4-7,9H2,1H3 |
| Standard InChI Key | VWXPILOBZLHKBP-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=C(C=C1)CN2CCC(CC2)C)F)(O)O |
| Canonical SMILES | B(C1=C(C=C(C=C1)CN2CCC(CC2)C)F)(O)O |
Introduction
Chemical Identity and Structure
(2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid belongs to the family of arylboronic acids, characterized by a phenyl ring with a boronic acid moiety and additional functional groups that enhance its synthetic utility.
Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1704064-21-0 |
| Molecular Formula | C₁₃H₁₉BFNO₂ |
| Molecular Weight | 251.11 g/mol |
| IUPAC Name | [2-fluoro-4-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid |
| Standard InChI | InChI=1S/C13H19BFNO2/c1-10-4-6-16(7-5-10)9-11-2-3-12(14(17)18)13(15)8-11/h2-3,8,10,17-18H,4-7,9H2,1H3 |
| Standard InChIKey | VWXPILOBZLHKBP-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=C(C=C1)CN2CCC(CC2)C)F)(O)O |
The structure features a phenyl ring with a boronic acid group and fluorine atom at positions 1 and 2 respectively, and a 4-methylpiperidinylmethyl group at position 4 . This specific substitution pattern contributes to the compound's unique chemical properties and reactivity profile.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for assessing its stability, handling requirements, and potential applications.
Physical Properties
| Property | Value | Note |
|---|---|---|
| Physical State | Solid | At standard conditions |
| Density | 1.16±0.1 g/cm³ | Predicted value |
| Boiling Point | 370.0±52.0 °C | Predicted value |
| pKa | 8.22±0.58 | Predicted value |
Solubility and Solution Preparation
Solution Preparation Guidelines
For research applications requiring solution preparation, the following table provides volumes needed to prepare stock solutions of various concentrations :
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 3.9823 mL | 19.9116 mL | 39.8232 mL |
| 5 mM | 0.7965 mL | 3.9823 mL | 7.9646 mL |
| 10 mM | 0.3982 mL | 1.9912 mL | 3.9823 mL |
Solubility Enhancement Techniques
To enhance solubility during solution preparation, the following methods are recommended :
-
Select an appropriate solvent based on the compound's solubility profile
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Heat the container to 37°C followed by ultrasonic bath agitation
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Store prepared solutions separately to avoid degradation from repeated freezing and thawing cycles
| Classification | Category |
|---|---|
| Skin irritation | Category 2 |
| Eye irritation | Category 2A |
| Specific target organ toxicity - single exposure | Category 3, Respiratory system |
Hazard and Precautionary Statements
| Hazard Statements | Code |
|---|---|
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Applications in Organic Synthesis
Cross-Coupling Reactions
As a boronic acid derivative, this compound serves as an excellent substrate for Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds. The boronic acid functional group readily participates in transmetallation with palladium catalysts, enabling coupling with various halides and pseudohalides to form new carbon-carbon bonds.
Pharmaceutical Applications
The structural features of this compound make it particularly valuable for pharmaceutical synthesis:
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The fluorine substituent enhances metabolic stability and modulates lipophilicity in drug candidates
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The methylpiperidine moiety is a common structural element in numerous bioactive compounds and approved drugs
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The boronic acid functional group enables specific transformations that can introduce structural diversity into drug scaffolds
Molecular Recognition and Sensing
Boronic acids are known for their ability to form reversible covalent bonds with diols and other oxygen-containing compounds. This property makes them valuable in developing:
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Chemical sensors for carbohydrates and other polyhydroxylated compounds
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Affinity ligands for separation and purification technologies
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Self-assembling materials with responsive properties
Structurally Related Compounds
Several structurally related compounds provide context for understanding the chemical space occupied by this boronic acid derivative:
Related Fluorinated Boronic Acids
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(4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid (CAS: 1704063-83-1)
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Contains a methylpiperazine ring instead of methylpiperidine
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Molecular weight: 252.10 g/mol
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Formula: C₁₂H₁₈BFNO₂
-
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(3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid (CAS: 1334321-25-3)
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A regioisomer with different fluorine positioning
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Same molecular weight: 251.11 g/mol
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Formula: C₁₃H₁₉BFNO₂
-
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(2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid (CAS: 1704121-38-9)
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Contains a sulfonyl linkage rather than a methylene bridge
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Higher molecular weight: 315.2 g/mol
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Formula: C₁₃H₁₉BFNO₄S
-
These related compounds suggest a family of functionalized phenylboronic acids designed for specific synthetic applications, particularly in pharmaceutical development.
Reaction Chemistry
Lewis Acid Properties
The boron atom in boronic acids functions as a Lewis acid, enabling interactions with Lewis bases such as amines, alcohols, and fluoride ions. This reactivity can be exploited for:
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Formation of boronate complexes
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Development of molecular receptors
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Activation of the aromatic ring for further transformations
Conversion to Other Functional Groups
The boronic acid moiety can be transformed into various functional groups:
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Hydroxyl groups via oxidation
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Halides via halogenation
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Amines via Chan-Lam coupling
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Other aryl or alkyl groups via cross-coupling
This versatility makes (2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid a valuable synthetic intermediate in multi-step syntheses.
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